1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone
Description
1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone (CAS: 893998-44-2) is a heterocyclic compound featuring a pyridazine core substituted with a 3-nitrophenyl group and a sulfanylethanone moiety linked to a 4-methylpiperidine ring. Its molecular formula is C₁₇H₁₈N₄O₃S, with a molecular weight of 358.41 g/mol.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-7-9-21(10-8-13)18(23)12-26-17-6-5-16(19-20-17)14-3-2-4-15(11-14)22(24)25/h2-6,11,13H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSDFRZLMPWOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322815 | |
| Record name | 1-(4-methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782272 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893998-44-2 | |
| Record name | 1-(4-methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring, a nitrophenyl group, and a pyridazine moiety, which may contribute to its pharmacological properties. Research into this compound is ongoing, focusing on its mechanisms of action, therapeutic applications, and overall biological efficacy.
Chemical Structure and Properties
The molecular formula of 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone is . Its structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.5 |
The biological activity of 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inducing apoptosis in specific types of cancer cells.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by Korlyukov et al. (2022) demonstrated that derivatives of compounds similar to 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .
- Cytotoxicity Assays : Research published in Molbank indicated that the compound showed selective cytotoxicity against human leukemia cell lines with IC50 values ranging from 10 to 20 µM, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone, it is essential to compare it with related compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone | Yes | 10 - 20 |
| 4-(4-Methylpiperidin-1-yl)aniline | Moderate | 15 - 30 |
| 3-(4-Methylpiperidin-1-yl)aniline | Weak | >30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural and Functional Group Variations
The table below highlights key differences among selected analogs:
Key Observations
The smaller pyrrolidine (5-membered) in 872689-10-6 may confer higher conformational flexibility but lower enzymatic resistance.
Substituent Effects :
- The 3-nitrophenyl group (present in the target and 872689-10-6) introduces strong electron-withdrawing effects, likely enhancing π-π stacking interactions in biological targets. In contrast, the furan-2-yl group in 872704-12-6 offers lower polarity, which may reduce solubility but improve membrane permeability.
Solubility and Bioavailability :
- The azepane derivative (872704-12-6) has a measured solubility of 46 µg/mL , attributed to its furan substituent and larger ring size. The target compound’s nitro group may increase polarity, but its methylpiperidine moiety could counteract this, resulting in intermediate solubility.
Molecular Weight and Drug-Likeness: The target compound (358.41 g/mol) exceeds the typical threshold for oral bioavailability (≤500 g/mol), whereas 872689-10-6 (344.39 g/mol) and 872704-12-6 (317.40 g/mol) fall closer to ideal ranges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
